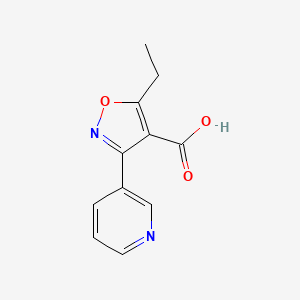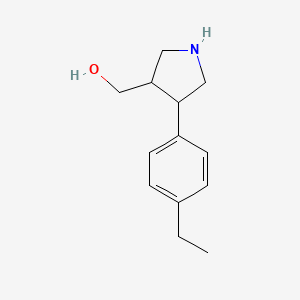
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethylphenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 4-ethylbenzaldehyde and an amine, under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo further reduction to form derivatives with different functional groups.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties, such as improving its efficacy or reducing side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(4-Phenylpyrrolidin-3-yl)methanol: Lacks the ethyl group on the aromatic ring, which may affect its chemical reactivity and biological activity.
(4-(4-Methylphenyl)pyrrolidin-3-yl)methanol: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
(4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol:
Uniqueness: (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical behavior and interactions with biological targets. This structural feature may provide advantages in terms of selectivity and potency in various applications.
Eigenschaften
IUPAC Name |
[4-(4-ethylphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-3-5-11(6-4-10)13-8-14-7-12(13)9-15/h3-6,12-15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKRFEBDXWBWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)
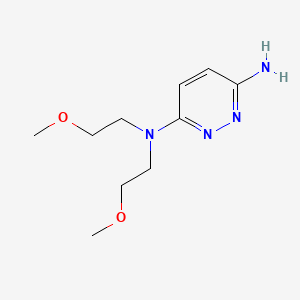

![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)
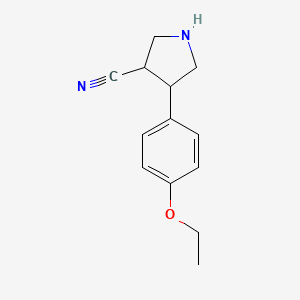
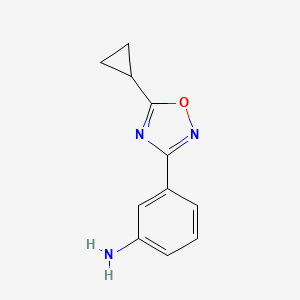
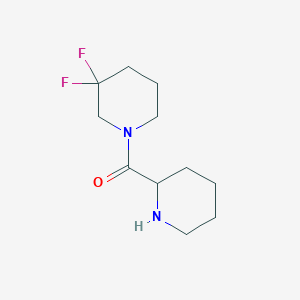

![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
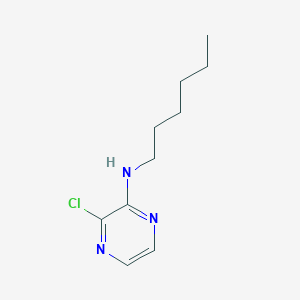
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)
